molecular formula C19H24N2O4S B2950439 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797898-19-1

4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2950439
CAS No.: 1797898-19-1
M. Wt: 376.47
InChI Key: PUBKJFOZTRTWSC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core and a substituted ethylamine side chain. The side chain includes a 2-methoxy group and a 2-methylphenyl substituent, contributing to its stereochemical and electronic properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-17(14)18(25-4)13-20-19(22)15-9-11-16(12-10-15)26(23,24)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBKJFOZTRTWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction, where dimethylsulfamide is reacted with the benzamide intermediate.

    Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylsulfamoyl groups.

    Reduction: Reduction reactions can target the benzamide core, leading to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amine derivatives.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e)

  • Key Features: Contains a dihydroartemisinin moiety linked via an ether group. Includes a sulfamoylvinylphenoxy group and a 2-methylphenyl substituent. Molecular weight: ~731.2 g/mol (MS data) .
  • Comparison: The artemisinin component confers antimalarial activity, absent in the target compound. Both share a sulfamoyl group, but 6e’s extended conjugation (vinylphenoxy) may enhance π-π stacking interactions with biological targets. The target compound’s methoxy and 2-methylphenyl groups likely increase lipophilicity compared to 6e’s polar artemisinin moiety .

Structural Analog 2: N-oxide of 4-Methoxy-N-(2-(2-(1-Methyl-2-piperidyl)ethyl)phenyl)benzamide

  • Key Features :
    • Tertiary amine oxidized to an N-oxide, improving water solubility.
    • Piperidine ring enhances bioavailability and CNS penetration.
    • Documented antiarrhythmic activity with reduced toxicity compared to the parent amine .
  • Comparison :
    • The target compound lacks an N-oxide group, suggesting lower aqueous solubility.
    • Both compounds feature methoxy and alkylphenyl groups, but the N-oxide derivative’s piperidine side chain may enable stronger receptor binding in cardiac tissues .

Structural Analog 3: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (I02)

  • Key Features: Oxadiazole ring and chiral centers enhance target specificity. Methylsulfonylamino group mimics sulfamoyl in the target compound. Molecular weight: ~665.8 g/mol (calculated from atom count) .
  • Comparison: The oxadiazole ring in I02 may confer metabolic stability compared to the target’s simpler benzamide scaffold.

Structural Analog 4: 2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide

  • Key Features: Thiadiazole ring introduces sulfur-based hydrogen bonding. Fluorine atom enhances electronegativity and metabolic resistance. CAS No.: 603074-10-8 .
  • Comparison :
    • The thiadiazole group in this analog could increase affinity for kinases compared to the target’s dimethylsulfamoyl group.
    • Both compounds employ methoxy substituents, but the fluorine atom in this analog may reduce off-target interactions .

Research Implications

  • The dimethylsulfamoyl group in the target compound may position it as a candidate for carbonic anhydrase inhibition , similar to acetazolamide derivatives .
  • Structural modifications, such as introducing heterocycles (e.g., oxadiazole or thiadiazole), could enhance target affinity and pharmacokinetics .

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, indicating the presence of a dimethylsulfamoyl group and a methoxy-substituted phenyl group. The structural representation is as follows:

IUPAC Name 4(Dimethylsulfamoyl)N[2methoxy2(2methylphenyl)ethyl]benzamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism typically involves:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing various biological processes such as signal transduction.

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

  • Anti-inflammatory Activity: Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Data Table: Biological Activities and Targets

Biological Activity Target Effect
Anti-inflammatoryPro-inflammatory cytokinesInhibition
AnticancerCancer cell linesApoptosis induction
Enzyme inhibitionSpecific metabolic enzymesInhibition

Study 1: Anti-inflammatory Effects

In a controlled experimental setup, the compound was administered to murine models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Study 2: Anticancer Efficacy

A series of in vitro assays were conducted on various cancer cell lines (e.g., breast cancer, colon cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Study 3: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active sites of targeted enzymes, suggesting its role as a competitive inhibitor. This was corroborated by kinetic assays that demonstrated altered enzyme activity in the presence of the compound.

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